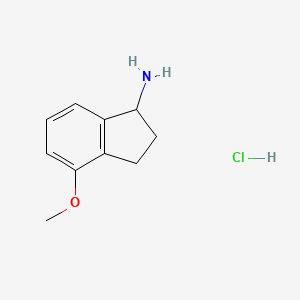

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-7-8(10)5-6-9(7)11;/h2-4,9H,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOFUECRYOJIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744910 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41566-80-7 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

This guide provides a comprehensive technical overview of the core basic properties of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 41566-80-7). It is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a key intermediate in the synthesis of various pharmaceutical agents. This document delves into the fundamental chemical characteristics, a detailed synthetic protocol, and robust analytical methodologies for the characterization of this versatile molecule.

Introduction and Physicochemical Properties

This compound is a primary amine derivative of the indane scaffold, a structural motif present in a variety of biologically active compounds. It serves as a crucial building block in medicinal chemistry, particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytics, and muscarinic receptor modulators.[1] The presence of the methoxy group on the aromatic ring and the amine functionality on the five-membered ring provides a unique electronic and structural profile for further chemical modifications and interactions with biological targets.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 41566-80-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | White to off-white hygroscopic powder | [1] |

| Melting Point | 185-190 °C (with decomposition) | [1] |

| Solubility | Highly soluble in water and polar organic solvents | [1] |

| Storage | Store in tightly sealed containers under a dry, inert atmosphere at 2-8 °C | [1] |

Basicity and pKa Analysis

The basicity of 4-Methoxy-2,3-dihydro-1H-inden-1-amine is a critical parameter that influences its reactivity, solubility, and pharmacokinetic properties in drug development. As a primary amine, the lone pair of electrons on the nitrogen atom can accept a proton, rendering the molecule basic.

Theoretical Considerations

The basicity of this compound is primarily determined by the availability of the nitrogen lone pair. Several structural features influence this:

-

Alkylamine Character: The amine is attached to a benzylic carbon of the indane ring system, giving it characteristics of a primary alkylamine.

-

Aromatic Influence: Although not directly attached to the aromatic ring, the proximity of the phenyl group can exert a mild electron-withdrawing inductive effect, which would slightly decrease basicity compared to a simple cycloalkylamine.

-

Methoxy Group: The methoxy group at the 4-position of the indane ring is an electron-donating group through resonance. This effect increases the electron density of the aromatic ring, which can have a minor, indirect electron-donating influence on the amine group, potentially slightly increasing its basicity.

Predicted pKa

The following diagram illustrates the protonation equilibrium of 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

Caption: Protonation equilibrium of the amine.

Synthesis Protocol: Reductive Amination of 4-Methoxy-1-indanone

A robust and scalable synthesis of this compound is achieved through the reductive amination of the corresponding ketone, 4-methoxy-1-indanone. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction.

Experimental Workflow

Sources

A Comprehensive Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Intermediate in Neuroactive Drug Discovery

This technical guide provides an in-depth analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 41566-80-7), a pivotal building block in the synthesis of novel therapeutics targeting the central nervous system. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, synthesis, analytical characterization, and its strategic application in the development of next-generation pharmaceuticals.

Core Compound Profile and Physicochemical Properties

This compound is a primary amine derivative of the indane scaffold, a privileged structure in medicinal chemistry. The presence of the methoxy group and the chiral center at the C-1 position makes it a versatile precursor for a diverse range of biologically active molecules.[1]

| Property | Value | Citation(s) |

| CAS Number | 41566-80-7 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | [2] |

| Appearance | White hygroscopic powder | [2] |

| Melting Point | 185-190 °C (with decomposition) | [2] |

| Solubility | Highly soluble in water and polar organic solvents | [2] |

| Storage Conditions | Store in tightly sealed containers under dry conditions, below 25°C. | [2] |

Strategic Importance in Medicinal Chemistry: The "Why"

The utility of this compound as a synthetic intermediate is not arbitrary; it is a result of the unique combination of its structural features which are conducive to interactions with specific biological targets. The indane core provides a rigid, three-dimensional framework that can orient pharmacophoric elements in a precise manner for optimal receptor binding.

The primary amine functionality serves as a key handle for further chemical modifications, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the electron-donating nature of the 4-methoxy group can influence the electronic environment of the aromatic ring, which can be beneficial for receptor binding studies and enhancing biological activity.[2]

This compound is a critical starting material for the synthesis of molecules targeting neurological disorders.[1][3] Specifically, its derivatives have been extensively explored as:

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Derivatives of this aminoindane have been designed to potently and selectively inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE), a validated mechanism for the treatment of depression and anxiety disorders.[2]

-

Anxiolytic Compounds: The scaffold has been utilized in the development of novel agents for the treatment of anxiety.[2]

-

Muscarinic Receptor Modulators: It also serves as a precursor for compounds that modulate muscarinic receptors, which are implicated in a variety of cognitive and autonomic functions.[2]

A key patent in this area, US7351734B2, discloses aminoindane derivatives as potent inhibitors of serotonin and norepinephrine uptake, underscoring the industrial and therapeutic relevance of this chemical class.

Synthesis and Manufacturing: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The general and most logical synthetic pathway involves the preparation of the key intermediate, 4-methoxy-1-indanone, followed by reductive amination to introduce the amine functionality.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method for the synthesis, based on established chemical principles of reductive amination.

Step 1: Synthesis of 4-Methoxy-1-indanone

This precursor is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propionic acid. This can be achieved using a variety of strong acids or dehydrating agents such as polyphosphoric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

Step 2: Reductive Amination to 4-Methoxy-2,3-dihydro-1H-inden-1-amine

-

Reaction Setup: To a solution of 4-methoxy-1-indanone (1.0 eq) in methanol, add ammonium chloride (10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10°C. Sodium cyanoborohydride is a preferred reducing agent in this context due to its selectivity for the iminium ion over the ketone starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench by the careful addition of water. Adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free base, 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether.

-

Acidification: Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a white solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of this compound.

Quality Control Workflow

Caption: A typical quality control workflow for the release of the title compound.

Spectroscopic and Chromatographic Data (Representative)

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is used to confirm the structure of the molecule. Expected signals would include those for the aromatic protons, the methoxy group protons, and the aliphatic protons of the indane ring system. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming its structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can be used for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for determining the purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The purity is determined by the area percentage of the main peak.

Conclusion

This compound is a well-defined and highly valuable chemical entity in the field of drug discovery. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a range of neuroactive compounds, particularly those targeting monoamine transporters. A thorough understanding of its synthesis, characterization, and applications is essential for any research program aimed at developing novel therapeutics for neurological and psychiatric disorders.

References

-

Chem-Impex International. 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. Available at: [Link]

-

XINDAO. This compound CAS:41566-80-7. Available at: [Link]

- Google Patents. US7351734B2 - Aminoindane derivatives as serotonin and norepinephrine uptake inhibitors.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. As a research chemical primarily utilized as a synthetic intermediate, direct pharmacological data for this compound is scarce. Therefore, this document synthesizes information from structurally related aminoindan derivatives to postulate its likely molecular targets and cellular effects. The guide is intended for researchers, scientists, and drug development professionals, offering a framework for the experimental characterization of this and similar novel compounds. We will explore its potential interactions with monoamine transporters and other receptor systems, and provide detailed protocols for in vitro assays essential for elucidating its pharmacological profile.

Introduction and Chemical Properties

This compound is a substituted indane derivative with the molecular formula C₁₀H₁₄ClNO. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds. Structurally, it is a rigid analog of phenethylamines, a class of compounds known for their profound effects on the central nervous system. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for in vitro biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41566-80-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | White hygroscopic powder | [1] |

| Solubility | Highly soluble in water and polar organic solvents | [1] |

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on its structural similarity to other psychoactive aminoindanes and its documented use as a precursor for various neuroactive compounds, this compound is likely to exhibit a complex pharmacological profile with multiple molecular targets. The primary hypotheses for its mechanism of action revolve around the modulation of monoaminergic systems, with potential secondary interactions with other receptor families.

Primary Target: Monoamine Transporters (SERT, NET, DAT)

The most probable mechanism of action for this compound is its interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Substituted 2-aminoindanes are well-documented as monoamine releasing agents and/or reuptake inhibitors[2][3][4]. The specific action (release vs. reuptake inhibition) and the selectivity for SERT, NET, or DAT are highly dependent on the substitution pattern on the aromatic ring and the amino group[2][3].

Given that this compound is a known intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), it is plausible that it possesses inhibitory activity at both SERT and NET[5]. SNRIs are a class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine, thereby increasing their synaptic concentrations[5][6].

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand by the test compound.

Protocol: Competitive Radioligand Binding Assay for SERT

-

Materials:

-

Cell membranes expressing human SERT (e.g., from HEK293 cells).

-

Radioligand: [³H]citalopram or a similar high-affinity SERT ligand.[7]

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).[7]

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1][7]

-

96-well microplate.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (buffer only), non-specific binding (non-specific control), and each concentration of the test compound.

-

Add 50 µL of the appropriate solution (buffer, non-specific control, or test compound) to each well.

-

Add 50 µL of [³H]citalopram (at a concentration near its Kd) to all wells.

-

Add 100 µL of the SERT membrane preparation to each well.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]

-

Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

A similar protocol can be adapted for NET (using [³H]nisoxetine) and DAT (using [³H]WIN 35,428), as well as for various muscarinic receptor subtypes (e.g., [³H]NMS for pan-muscarinic binding).

Functional Assays: Monoamine Transporter Uptake Inhibition

Functional assays measure the effect of a compound on the biological activity of its target. For monoamine transporters, this involves measuring the inhibition of neurotransmitter uptake into cells.

Protocol: Neurotransmitter Uptake Inhibition Assay

-

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radiolabeled substrate: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

-

Test compound: this compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter.

-

-

Procedure:

-

Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time.

-

Initiate uptake by adding the radiolabeled substrate.

-

Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[8]

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of uptake inhibition against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression.

-

Table 2: Representative IC₅₀ Values for 2-Aminoindan Derivatives at Monoamine Transporters

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Reference |

| 2-AI | >10,000 | 86 | 439 | [4] |

| MDAI | 114 | 117 | 1,334 | [4] |

| 5-IAI | Potent inhibitor | Potent inhibitor | Weaker inhibitor | [9] |

Structure-Activity Relationships (SAR) of Aminoindanes

The pharmacological profile of aminoindanes is highly sensitive to their substitution pattern.

-

Unsubstituted 2-Aminoindan (2-AI): Exhibits selectivity for catecholamine (norepinephrine and dopamine) release.[2][4]

-

Ring-Substituted Analogs: The addition of substituents to the aromatic ring can shift the selectivity towards serotonin. For example, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindane (5-IAI) are more serotonergic.[3][9] The 5-methoxy substitution in 5-methoxy-2-aminoindan (5-MeO-AI or MEAI) also confers significant serotonin releasing activity.[2]

-

Position of the Amine Group: The subject of this guide, a 1-aminoindan, differs from the more commonly studied 2-aminoindanes. This positional change will likely alter its interaction with the binding pockets of monoamine transporters and other receptors, potentially leading to a unique pharmacological profile.

Conclusion

While direct pharmacological data for this compound is not currently available in the public domain, its chemical structure and its use as a synthetic precursor provide a strong basis for postulating its mechanism of action. It is highly likely to be a modulator of monoamine transporters, with potential activity as a serotonin-norepinephrine reuptake inhibitor. Furthermore, its potential interactions with muscarinic receptors and monoamine oxidases warrant investigation. The experimental protocols detailed in this guide provide a clear path for the comprehensive pharmacological characterization of this and other novel psychoactive compounds. Such studies are crucial for understanding their therapeutic potential and risk profile.

References

- Simmler, L. D., Liechti, M. E., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 215-224.

- Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (2021). Scientific Reports, 11(1), 12290.

-

NET Transporter Assay. (n.d.). BioIVT. Retrieved January 6, 2026, from [Link]

-

Substituted 2-aminoindane. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

2-Aminoindane. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 6, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 6, 2026, from [Link]

-

Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022). National Institute of Justice. Retrieved January 6, 2026, from [Link]

- A Norepinephrine Transporter Assay for the Screening of Natural Products. (2009). Scientia Pharmaceutica, 77(1), 241.

- Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). Bioorganic & Medicinal Chemistry, 16(5), 2289-2297.

-

4-Methoxy-1-indanone. (2024). ChemBK. Retrieved January 6, 2026, from [Link]

- AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2023). International Journal of Molecular Sciences, 24(12), 10203.

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11, 674.

- Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. (1998). Bioorganic & Medicinal Chemistry Letters, 8(5), 487-492.

- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2017). RSC Advances, 7(54), 34146-34173.

- Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). European Journal of Medicinal Chemistry, 242, 114655.

- Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. (2023). Molecules, 28(18), 6614.

-

Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. Retrieved January 6, 2026, from [Link]

- Structure-Based Design of Novel MAO-B Inhibitors: A Review. (2023). International Journal of Molecular Sciences, 24(12), 10248.

- Structure and activity relationship of monoamine oxidase inhibitors. (1963). Japanese Journal of Pharmacology, 13(2), 145-153.

- Functional characterization of the splicing variants of human norepinephrine transporter. (2001). Neuroscience Letters, 311(1), 53-56.

- Methods for Novel Psychoactive Substance Analysis. (2022). In Comprehensive Analytical Chemistry (Vol. 98, pp. 1-28). Elsevier.

-

NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. (n.d.). Retrieved January 6, 2026, from [Link]

- Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. (1998). Bioorganic & Medicinal Chemistry Letters, 8(5), 487-492.

-

Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

- Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. (2020). RSC Medicinal Chemistry, 11(10), 1185-1196.

- Clinical pharmacology of anxiolytics. (2018). In Pharmacology and Therapeutics (pp. 1-10).

- Muscarinic acetylcholine receptor modulators derived from natural toxins and diverse interaction modes. (2018). Acta Pharmaceutica Sinica B, 8(4), 533-543.

- A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. (2022). International Journal of Molecular Sciences, 23(15), 8493.

- Modulators of muscarinic receptors. (2020). In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-46). John Wiley & Sons.

- Muscarinic Receptor Agonists and Antagonists. (2000). In Comprehensive Organic Functional Group Transformations (Vol. 6, pp. 1027-1080). Elsevier.

- Current Advances in Allosteric Modulation of Muscarinic Receptors. (2019). Molecules, 24(11), 2112.

-

Anxiolytic. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

- The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. (2016). Pharmacological Reports, 68(2), 349-355.

- Anxiolytic profiles. (1983).

- Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Development Research, 65(3), 97-118.

- Understanding the pharmacokinetics of anxiolytic drugs. (2018). Expert Opinion on Drug Metabolism & Toxicology, 14(8), 819-830.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 4. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride in Modern Drug Discovery: A Technical Guide

This technical guide provides an in-depth analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key molecular scaffold in contemporary medicinal chemistry. While not a therapeutic agent in itself, its strategic importance lies in its role as a versatile intermediate for the synthesis of a range of pharmacologically active compounds. This document will elucidate its chemical properties, synthetic utility, and the rationale behind its application in the development of novel therapeutics, particularly those targeting the central nervous system.

Compound Profile and Physicochemical Properties

This compound (CAS No: 41566-80-7) is a white, hygroscopic powder with a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . Its high solubility in water and polar organic solvents enhances its utility in a variety of reaction conditions. The indane core, substituted with a methoxy and an amine group, provides a rigid framework that is amenable to further chemical modification. The methoxy group, being an electron-donating substituent, can influence the electronic environment of the aromatic ring, which can be beneficial in receptor binding interactions of its derivatives.

| Property | Value | Source |

| CAS Number | 41566-80-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | |

| Molecular Weight | 199.68 g/mol | |

| Appearance | White hygroscopic powder | |

| Solubility | Highly soluble in water and polar organic solvents | |

| Storage | 2-8 °C, protect from humidity |

Synthetic Utility in Drug Discovery

The primary application of this compound is as a foundational building block in the synthesis of more complex molecules with therapeutic potential. Its structural features are particularly relevant for the development of agents targeting neurological disorders.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

This compound serves as a crucial intermediate in the synthesis of SNRIs. The indanamine scaffold can be elaborated to introduce functionalities that interact with the serotonin and norepinephrine transporters, leading to dual reuptake inhibition, a validated mechanism for the treatment of depression and other mood disorders.

Anxiolytic Compounds

Research has pointed to its use in the creation of novel anxiolytic agents. The rigid indane structure can be exploited to orient substituents in a precise three-dimensional arrangement, which is often a prerequisite for high-affinity binding to specific receptor subtypes involved in anxiety.

Muscarinic Receptor Modulators

This compound is also a starting material for the preparation of indane-based muscarinic receptor modulators. These compounds are of interest for their potential in treating a range of conditions, including cognitive disorders and certain psychiatric illnesses.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow where this compound serves as a key starting material for the generation of a library of diverse chemical entities for pharmacological screening.

Caption: Generalized synthetic workflow utilizing this compound.

Experimental Protocol: N-Alkylation of 4-Methoxy-2,3-dihydro-1H-inden-1-amine

This protocol provides a representative example of how the primary amine of the title compound can be functionalized.

Objective: To synthesize an N-alkylated derivative of 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add STAB (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indane derivative.

Structure-Activity Relationship (SAR) Insights

While direct pharmacological data for the title compound is limited, the extensive use of the indanamine scaffold in neuroscience drug discovery allows for some SAR insights:

-

Rigid Scaffold: The 2,3-dihydro-1H-inden-1-amine core provides a conformationally restricted framework. This rigidity can lead to higher receptor affinity and selectivity compared to more flexible acyclic analogs by reducing the entropic penalty upon binding.

-

Chirality: The 1-amine position is a chiral center. It is common for the two enantiomers of such compounds to exhibit different pharmacological activities and potencies. The (R)-enantiomer is also commercially available, indicating its potential importance in stereospecific synthesis.[2][3][4]

-

Methoxy Group: The position and electronic nature of the substituent on the aromatic ring are critical. The 4-methoxy group, being electron-donating, can influence the interaction of the aromatic ring with the target protein, for instance, through cation-π interactions.

The following diagram illustrates the key structural features of 4-Methoxy-2,3-dihydro-1H-inden-1-amine that are relevant for medicinal chemistry explorations.

Caption: Key structural features of 4-Methoxy-2,3-dihydro-1H-inden-1-amine for medicinal chemistry.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its rigid indane core, coupled with strategically placed functional groups, makes it an ideal starting point for the synthesis of novel therapeutic agents, particularly those targeting the complex neurotransmitter systems of the central nervous system. Future research leveraging this scaffold is likely to yield new drug candidates with improved efficacy and safety profiles for a variety of neurological and psychiatric disorders.

References

- This compound. (n.d.).

- 4-Methoxy-2,3-dihydro-1H-indole hydrochloride - Chem-Impex. (n.d.).

- This compound CAS:41566-80-7 - XINDAO. (n.d.).

- This compound - CymitQuimica. (n.d.).

- (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. (n.d.).

- 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride - BLDpharm. (n.d.).

- (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE - ChemicalBook. (n.d.).

Sources

- 1. This compound [cymitquimica.com]

- 2. (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride, CasNo.1217445-49-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE | 1391437-20-9 [chemicalbook.com]

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride chemical structure

As a hygroscopic chemical, this compound should be stored in a cool, dry place away from moisture. [1]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Engineering controls, such as a fume hood, should be used to prevent inhalation of the powder. [1]

References

-

PrepChem. Synthesis of 4-Methoxy-1-indanone. [Link]

-

Autech Industry Co., Ltd. This compound; CAS No.: 41566-80-7. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthesis Pathways: The Power of 4-Methoxy-1-indanone in Pharmaceutical Research. [Link]

-

PubChem. 4-methoxy-2,3-dihydro-1H-inden-1-one. [Link]

-

Crysdot. (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

-

XINDAO. This compound CAS:41566-80-7. [Link]

-

Organic Syntheses. A. 1-Indanone oxime. [Link]

A Comprehensive Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 41566-80-7), a pivotal intermediate in modern medicinal and synthetic chemistry. We will elucidate its core physicochemical properties, with a primary focus on its molecular weight and chemical formula. This document details a representative synthetic pathway, outlines robust methodologies for its characterization and quality control, and explores its significant applications in the development of pharmacologically active agents, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction and Strategic Importance

This compound is a substituted aminoindane derivative that has emerged as a compound of significant interest in pharmaceutical research. Its rigid, bicyclic core structure combined with a primary amine and a methoxy functional group makes it an exceptionally versatile scaffold for constructing more complex molecules.[1] Its primary value lies not in its own biological activity, but as a crucial starting material for synthesizing a range of therapeutic candidates.[1]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it highly suitable for a variety of reaction conditions and biological assays.[2] Notably, this intermediate is a key precursor in the synthesis of novel serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytic compounds, and indane-based muscarinic receptor modulators.[2] The presence of a chiral center at the C-1 position means the compound can exist as a racemic mixture or as individual (R)- and (S)-enantiomers. This stereochemical consideration is paramount in drug development, where often only one enantiomer is responsible for the desired pharmacological effect.

This guide will serve to consolidate the critical technical data surrounding this compound, providing a framework for its synthesis, analysis, and strategic application in research endeavors.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO | [3] |

| Molecular Weight | 199.68 g/mol | [3][4][5] |

| Appearance | White to off-white hygroscopic powder | [2] |

| Melting Point | 185-190 °C (with decomposition) | [2] |

| Solubility | Highly soluble in water and polar organic solvents | [2] |

| CAS Number (Racemate) | 41566-80-7 | [1][2] |

| CAS Number (S)-enantiomer | 2820101-69-5 | [3] |

| CAS Number (R)-enantiomer | 1391437-20-9, 1217445-49-2 | [4][6][7][8] |

| Storage Conditions | Store in a cool (2-8 °C), dry place in a tightly sealed container; moisture sensitive | [2] |

Synthesis and Mechanistic Rationale

The most common and efficient pathway to 4-Methoxy-2,3-dihydro-1H-inden-1-amine is through the reductive amination of the corresponding ketone, typically via an oxime intermediate. This multi-step process is designed for high yield and purity.

Synthetic Workflow Overview

The logical flow from the precursor ketone to the final hydrochloride salt is a cornerstone of its production. This process ensures the controlled introduction of the amine functionality and results in a stable, easy-to-handle final product.

Caption: Synthetic pathway from indanone to the final hydrochloride salt.

Experimental Protocol: Reduction of 4-Methoxy-1-indanone Oxime

This protocol is an illustrative example based on established chemical principles for oxime reduction.[9]

Objective: To synthesize 4-Methoxy-2,3-dihydro-1H-inden-1-amine from its oxime precursor.

Materials:

-

4-Methoxy-1-indanone Oxime

-

Anhydrous Ethanol (or other suitable alcohol solvent)

-

Raney Nickel (or alternative reduction catalyst, e.g., H₂/Pd-C)

-

Aqueous Sodium Hydroxide (for alkaline conditions)

-

Diatomaceous Earth (for filtration)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Hydrochloric Acid (solution in isopropanol or diethyl ether)

Procedure:

-

Reaction Setup: In a properly sized reaction vessel equipped with a stirrer and reflux condenser, suspend 4-Methoxy-1-indanone Oxime in anhydrous ethanol.

-

Causality: Ethanol serves as a polar protic solvent that is relatively inert to the reducing agent and effectively dissolves the reactants.

-

-

Catalyst Addition: Carefully add a slurry of Raney Nickel catalyst to the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of oximes to primary amines. An inert atmosphere prevents deactivation of the catalyst.

-

-

Reduction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) or, for non-pressurized systems, add a hydrogen source like ammonium formate. Gently heat the mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: Heat and pressure increase the rate of the catalytic hydrogenation. Reaction monitoring is critical to determine the point of completion and prevent side reactions.

-

-

Workup & Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the mixture through a pad of diatomaceous earth to remove the nickel catalyst. Rinse the pad with ethanol.

-

Causality: The catalyst must be completely removed. Diatomaceous earth provides a fine filtration medium that prevents the pyrophoric nickel from being exposed to air while dry.

-

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in water and adjust the pH to >12 with sodium hydroxide. Extract the aqueous layer three times with DCM or ethyl acetate.

-

Causality: Basifying the solution deprotonates the amine, converting it to the free base which is soluble in organic solvents, allowing for its efficient extraction from the aqueous phase.

-

-

Drying and Isolation (Free Base): Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 4-Methoxy-2,3-dihydro-1H-inden-1-amine free base, typically as an oil.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Causality: The protonation of the basic amine by HCl forms the ionic salt, which is typically a crystalline solid with much lower solubility in nonpolar organic solvents, causing it to precipitate.

-

-

Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in research and development. A multi-pronged analytical approach provides a self-validating system for quality control.

QC Workflow

A logical and sequential workflow ensures that each batch of the compound meets the required specifications before its use in downstream applications.

Caption: Role as a key intermediate leading to diverse drug classes.

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): This compound serves as a critical intermediate for SNRIs. [2]The aminoindane core can be elaborated through various synthetic transformations to create molecules that potently and selectively inhibit the reuptake of these key neurotransmitters, a mechanism central to treating depression and anxiety disorders.

-

Anxiolytic Compounds: The scaffold is used in the synthesis of novel compounds with anxiety-reducing properties. [2]The rigid structure of the indane ring system can help optimize binding affinity and selectivity for specific neurological targets involved in anxiety pathways.

-

Muscarinic Receptor Modulators: It is a valuable starting material for developing modulators of muscarinic acetylcholine receptors. [2]These receptors are implicated in a variety of physiological functions, and their modulation is a therapeutic strategy for conditions ranging from cognitive disorders to COPD.

-

Agrochemical Research: Beyond pharmaceuticals, derivatives of this compound are explored in agrochemical research as potential precursors for novel pesticides and herbicides. [1]

References

- This compound; CAS No.: 41566-80-7. Google Search.

- (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. AiFChem.

- 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. Chem-Impex.

- (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. CymitQuimica.

- This compound CAS:41566-80-7. XINDAO.

- This compound. CymitQuimica.

- (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. ChemicalBook.

- (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. GuideChem.

- (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. BLDpharm.

- This compound Cas: 41566-80-7. XD BIOCHEMS.

- (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Crysdot.

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

Sources

- 1. Wholesale this compound CAS:41566-80-7 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 2820101-69-5 | (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride - AiFChem [aifchem.com]

- 4. (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE [cymitquimica.com]

- 5. This compound [cymitquimica.com]

- 6. (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE | 1391437-20-9 [chemicalbook.com]

- 7. (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride, CasNo.1217445-49-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

The Versatile Scaffolding of 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Guide to its Research Applications

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a seemingly unassuming chemical entity, represents one such critical building block. Its rigid, bicyclic indane core, coupled with a reactive primary amine and a strategically positioned methoxy group, provides a unique three-dimensional framework that has been adeptly exploited by researchers to craft compounds targeting a spectrum of neurological and other disorders. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the potential research applications of this valuable intermediate. We will delve into its role in the synthesis of potent and selective modulators of key central nervous system targets, including serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytic agents, and muscarinic receptor modulators. Through a detailed exploration of synthetic pathways, mechanistic insights, and experimental protocols, this guide aims to empower researchers to unlock the full potential of this compound in their quest for next-generation therapeutics.

Physicochemical Properties and Strategic Importance

This compound (CAS No: 41566-80-7) is a white, hygroscopic powder with a molecular weight of approximately 199.68 g/mol .[1] Its hydrochloride salt form confers high solubility in water and polar organic solvents, a desirable characteristic for its use in various reaction conditions.[1] The strategic importance of this molecule lies in its structural features:

-

The Indane Core: This rigid bicyclic system provides a constrained conformational framework, which can lead to higher binding affinities and selectivities for target receptors compared to more flexible acyclic analogues.

-

The Primary Amine: This functional group serves as a key handle for a wide array of chemical modifications, allowing for the introduction of diverse pharmacophoric elements.

-

The Methoxy Group: Positioned on the aromatic ring, the electron-donating methoxy group can influence the electronic properties of the molecule and play a crucial role in receptor binding interactions.[1]

These features make this compound an attractive starting material for the synthesis of compounds targeting neurological disorders, among other therapeutic areas.[2]

Application in the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Dual-acting inhibitors of serotonin (SERT) and norepinephrine (NET) transporters have proven to be effective antidepressants with a broader spectrum of activity than selective serotonin reuptake inhibitors (SSRIs). The indane scaffold of this compound has been explored for the development of novel monoamine reuptake inhibitors.

Rationale for Use and Mechanistic Insights

The core principle behind the use of this indane derivative in SNRI synthesis is to create molecules that can effectively occupy the binding pockets of both SERT and NET. The rigid indane structure helps in orienting the key interacting moieties in a spatially favorable manner to achieve high affinity for both transporters. The methoxy group can contribute to binding through hydrogen bonding or by influencing the overall electronic landscape of the molecule, thereby affecting its interaction with amino acid residues within the transporter proteins.

The therapeutic effect of SNRIs stems from their ability to increase the synaptic concentrations of serotonin and norepinephrine, leading to enhanced neurotransmission.[3] This dual action is believed to contribute to their efficacy in treating not only depression but also anxiety disorders and neuropathic pain.[3] Downstream signaling pathways activated by chronic SNRI administration include the upregulation of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity and survival.

Example: Methoxy Derivatives of Indatraline

A study on methoxy-containing derivatives of indatraline, a well-known monoamine reuptake inhibitor, provides a compelling example of the potential of the 4-methoxyindan-1-amine scaffold.[4] While not directly starting from the hydrochloride salt of the primary amine, the synthesis of (3-(3,4-dichlorophenyl)-4-methoxyindan-1-yl)methylamine highlights the utility of this core structure. In this study, the introduction of a methoxy group at the 4-position of the indane ring was found to maintain high affinity for the dopamine transporter, while other methoxy-substituted analogues displayed varying affinities and selectivities for the serotonin and norepinephrine transporters.[4] This demonstrates the principle that substitutions on the indane ring can be used to fine-tune the pharmacological profile of the resulting compounds.

Hypothetical Synthetic Workflow for an SNRI

The following workflow illustrates a plausible synthetic route to a novel SNRI starting from this compound.

Caption: Synthetic workflow for a potential SNRI.

Experimental Protocol: Reductive Amination

-

Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol). Add a stoichiometric amount of a base (e.g., 1M NaOH) to neutralize the hydrochloride and obtain the free amine.

-

Reaction Setup: To the solution of the free amine, add the desired aryl aldehyde (1.1 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final SNRI candidate.

Application in the Synthesis of Anxiolytic Agents

The structural features of this compound also make it a valuable precursor for the synthesis of novel anxiolytic compounds.[1] The development of new anxiolytics often targets various neurotransmitter systems, including the serotonergic and GABAergic systems.

Rationale for Use and Mechanistic Insights

The indane scaffold can be functionalized to interact with specific subtypes of serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C) or as a backbone for molecules that modulate the GABA-A receptor complex. The methoxy group can influence the binding affinity and selectivity of the final compound for its target receptor. For instance, in the synthesis of benzodiazepine analogues or other non-benzodiazepine anxiolytics, the rigid indane core can mimic the spatial arrangement of key pharmacophoric elements.

Hypothetical Synthetic Approach for a Novel Anxiolytic

A potential strategy to synthesize a novel anxiolytic could involve the acylation of the primary amine of 4-Methoxy-2,3-dihydro-1H-inden-1-amine with a heterocyclic carboxylic acid known to possess anxiolytic properties.

Caption: Synthetic workflow for a potential anxiolytic.

Experimental Protocol: Amide Coupling

-

Neutralization: Prepare the free amine of 4-Methoxy-2,3-dihydro-1H-inden-1-amine as described previously.

-

Reaction Setup: Dissolve the heterocyclic carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add coupling reagents such as EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0 °C.

-

Amide Formation: Add the solution of the free amine (1.1 eq) to the activated carboxylic acid solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to yield the final anxiolytic candidate.

Application in the Synthesis of Muscarinic Receptor Modulators

Muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and their modulation is a key strategy for treating cognitive disorders, such as Alzheimer's disease and schizophrenia. This compound can serve as a starting material for the synthesis of muscarinic receptor modulators.[1]

Rationale for Use and Mechanistic Insights

The indane core can be elaborated to generate ligands that bind to either the orthosteric or allosteric sites of muscarinic receptors. Positive allosteric modulators (PAMs) are of particular interest as they can enhance the effect of the endogenous neurotransmitter, acetylcholine, offering a more nuanced and potentially safer therapeutic approach. The methoxy group on the indane ring can form key interactions with the receptor, contributing to both affinity and subtype selectivity.

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[5] Selective modulation of these subtypes is a major goal in drug development.

Hypothetical Synthetic Pathway to a Muscarinic Modulator

A plausible route to a muscarinic modulator could involve the reaction of 4-Methoxy-2,3-dihydro-1H-inden-1-amine with a suitably functionalized electrophile to introduce a pharmacophore known to interact with muscarinic receptors.

Caption: Synthetic workflow for a potential muscarinic modulator.

Experimental Protocol: N-Alkylation

-

Neutralization: Generate the free amine of 4-Methoxy-2,3-dihydro-1H-inden-1-amine.

-

Reaction Setup: Dissolve the free amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Alkylation: Add a suitable base (e.g., potassium carbonate, 2.0 eq) and the functionalized electrophile (e.g., a bromo- or chloro-substituted heterocycle, 1.1 eq).

-

Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography to isolate the desired muscarinic modulator candidate.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a solid foundation for the design and synthesis of a diverse range of neurologically active compounds. The examples and protocols outlined in this guide demonstrate its potential in the development of novel SNRIs, anxiolytics, and muscarinic receptor modulators. Future research in this area will likely focus on the synthesis of libraries of compounds derived from this scaffold, followed by high-throughput screening to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space accessible from this compound holds significant promise for the discovery of new treatments for a variety of debilitating disorders.

References

-

This compound CAS:41566-80-7. XINDAO. (URL: [Link])

-

Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. (2022). (URL: [Link])

-

Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. (URL: [Link])

-

Allosteric Modulation of Muscarinic Acetylcholine Receptors. PubMed Central (PMC). (URL: [Link])

-

Muscarinic receptors. Wikipedia. (URL: [Link])

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Wholesale this compound CAS:41566-80-7 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 4. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride as a pharmaceutical intermediate

An In-depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 41566-80-7), a critical intermediate in modern pharmaceutical development.[1][2] The document details its physicochemical properties, outlines a robust synthesis pathway from commercially available precursors, and explores its application as a foundational building block for complex active pharmaceutical ingredients (APIs).[3] Special emphasis is placed on the causality behind synthetic choices, validated analytical methods for quality control, and essential safety protocols for laboratory and scale-up operations. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Importance

This compound is a versatile primary amine built on a rigid indane scaffold. Its structure is of significant interest in medicinal chemistry, particularly for developing agents that target the central nervous system (CNS). The constrained bicyclic system provides a defined three-dimensional orientation for the amine and methoxy substituents, which can be crucial for precise binding to pharmacological targets.

This intermediate is a key starting material for the synthesis of various complex molecules, including serotonin-norepinephrine reuptake inhibitors (SNRIs) and potential anxiolytic compounds.[1] The methoxy group, an electron-donating entity, can play a significant role in modulating receptor binding affinity and the overall electronic properties of the final API.[1] Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a preferred choice for handling and subsequent reaction steps.[1]

Physicochemical Properties and Handling

The compound typically appears as a white to off-white hygroscopic powder.[1] Due to its moisture-sensitive nature, it requires storage in tightly sealed containers under dry, inert conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 41566-80-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1][2] |

| Melting Point | ~185-190 °C (with decomposition) | [1] |

| Appearance | White hygroscopic powder | [1] |

| Solubility | Highly soluble in water and polar organic solvents | [1] |

| Storage | Store below 25 °C, protect from humidity | [1] |

Synthesis and Process Chemistry

The synthesis of this compound is a multi-step process that begins with the precursor 4-Methoxy-1-indanone. The overall workflow involves the formation of the key ketone intermediate followed by a reductive amination to install the primary amine.

Protocol: Synthesis of 4-Methoxy-1-indanone

The initial step involves the methylation of the phenolic hydroxyl group of 4-hydroxy-1-indanone. This is a classic Williamson ether synthesis.

-

Rationale: Using a base like anhydrous potassium carbonate (K₂CO₃) deprotonates the phenol, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), forming the desired ether linkage. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Step-by-Step Methodology:

-

To a stirred mixture of 4-hydroxy-1-indanone (1.0 eq) and anhydrous potassium carbonate (1.05 eq) in DMF, cool the vessel to 0 °C under a nitrogen atmosphere.

-

Add methyl iodide (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains low.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Partition the mixture between an organic solvent (e.g., methylene chloride) and water.

-

Wash the organic layer sequentially with water and a dilute aqueous NaOH solution to remove unreacted starting material.

-

Dry the organic fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Recrystallize the resulting solid residue from hot methanol to yield pure 4-Methoxy-1-indanone as a solid with a melting point of 104-106 °C.

-

Protocol: Reductive Amination to Form the Amine

This pivotal step converts the ketone functional group into a primary amine. Reductive amination is a highly efficient method that proceeds via an imine intermediate, which is reduced in situ.[4]

-

Rationale: The reaction between the ketone (4-Methoxy-1-indanone) and an ammonia source forms an unstable hemiaminal, which then dehydrates to form an imine. A carefully chosen reducing agent, present in the same pot, reduces this imine to the final amine. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion), thus driving the equilibrium toward the product.[5]

-

Step-by-Step Methodology (General):

-

Dissolve 4-Methoxy-1-indanone (1.0 eq) in a suitable solvent such as methanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, in excess.

-

Add the reducing agent, sodium cyanoborohydride (approx. 1.5 eq), portion-wise at room temperature. The pH should be maintained in a weakly acidic range (pH 6-7) to facilitate imine formation without inactivating the amine nucleophile.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, carefully quench the reaction by adding dilute HCl to destroy excess hydride reagent.

-

Basify the mixture with aqueous NaOH and extract the free amine product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-Methoxy-2,3-dihydro-1H-inden-1-amine free base.

-

Protocol: Hydrochloride Salt Formation

To improve stability and handling, the free amine is converted to its hydrochloride salt.

-

Dissolve the crude free base in a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Application in Drug Development

The primary value of 4-Methoxy-2,3-dihydro-1H-inden-1-amine lies in its role as a structural scaffold. The primary amine serves as a versatile chemical handle for further elaboration, allowing for the introduction of diverse functionalities through N-alkylation, acylation, or reductive amination with other carbonyl compounds.

For instance, in the synthesis of certain CNS agents, the indanamine nitrogen can be alkylated with a side chain designed to interact with specific transporter proteins or receptors. The rigid indane core ensures that this side chain is presented in a predictable conformation, a key principle of rational drug design.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the intermediate before its use in API synthesis.

| Analytical Technique | Purpose | Typical Specification |

| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Conforms to the expected chemical structure. |

| HPLC/UPLC | Purity assessment and quantification of impurities. | Purity ≥ 98% (area %).[6][7] |

| LC-MS | Molecular weight confirmation and impurity identification. | [M+H]⁺ ion corresponds to the calculated mass. |

| FT-IR | Confirmation of key functional groups (e.g., N-H, C-O). | Characteristic absorption bands present. |

| Melting Point | Identity and purity check. | Within a narrow range, e.g., 185-190 °C.[1] |

| Karl Fischer Titration | Water content determination. | Low water content, especially given its hygroscopic nature. |

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses, and a face shield.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10]

-

Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[8][10]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]

-

Skin: Wash off with soap and plenty of water.[8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[8]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined structure, versatile reactivity, and established synthesis routes make it an invaluable intermediate for constructing sophisticated drug candidates. A thorough understanding of its synthesis, properties, and handling is paramount for any research and development team aiming to leverage its potential in creating next-generation therapeutics.

References

- This compound; CAS No.: 41566-80-7. Chemical Register.

- Synthesis of 4-Methoxy-1-indanone. PrepChem.com.

- 4-Methoxy-1-indanone 99 13336-31-7. Sigma-Aldrich.

- This compound CAS:41566-80-7. XINDAO.

- Unlocking Synthesis Pathways: The Power of 4-Methoxy-1-indanone in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. Chem-Impex.

- This compound. CymitQuimica.

- Safety Data Sheet. Angene Chemical.

- 4-Methoxy-1-indanone synthesis. Sigma-Aldrich.

- (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. ChemicalBook.

- Safety Data Sheet. Enamine.

- (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride CAS NO.1217445-49-2. Guidechem.

- Safety Data Sheet. Enamine.

- 41566-80-7|this compound. BLDpharm.

- (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. CymitQuimica.

- Reductive amination. Wikipedia.

- Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound [cymitquimica.com]

- 3. Wholesale this compound CAS:41566-80-7 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. (R)-4-Methoxy-2,3-dihydro-1H-inden-1-aMine hydrochloride, CasNo.1217445-49-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE [cymitquimica.com]

- 8. angenechemical.com [angenechemical.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Chiral Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure and specific stereochemistry make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, analytical characterization, and applications of this important intermediate, with a particular focus on its role in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Introduction: The Significance of Chiral Indanamines in Neuroscience

Chiral 1-aminoindanes are a class of privileged scaffolds in neuroscience drug discovery. The constrained conformation of the indane ring system allows for precise positioning of substituents to interact with biological targets, often leading to high affinity and selectivity. The (R)-enantiomer of 4-methoxy-2,3-dihydro-1H-inden-1-amine, in particular, serves as a crucial precursor for the synthesis of neurologically active compounds. The methoxy group at the 4-position can influence the electronic properties of the aromatic ring and participate in key binding interactions with receptors and transporters, a feature that medicinal chemists leverage to fine-tune the pharmacological profile of drug candidates.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Appearance | White hygroscopic powder | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Melting Point | 185-190 °C (with decomposition) | [1] |

| Solubility | Highly soluble in water and polar organic solvents | [1] |

| Storage | Store in tightly sealed containers under dry conditions, below 25 °C, protected from humidity. | [1] |

Structural Elucidation:

The structure of (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is characterized by a dihydroindene core with a methoxy group at the 4-position and an amine group at the 1-position. The hydrochloride salt form enhances its stability and solubility in aqueous media. The "(R)" designation refers to the stereochemical configuration at the chiral center (C-1).

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is a critical step in its utilization. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Proposed Synthetic Pathway: From 4-Methoxy-1-indanone

A common approach to the synthesis of 1-aminoindanes begins with the corresponding indanone. The synthesis of the racemic 4-methoxy-2,3-dihydro-1H-inden-1-amine can be achieved through reductive amination of 4-methoxy-1-indanone.

Figure 1: General synthetic scheme for racemic 4-methoxy-1-aminoindane.

Chiral Resolution: A Classical Approach to Enantiomeric Purity

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture.[2][3] This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][4]